6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O2/c1-10-7-8-12-16-13(11-5-3-2-4-6-11)14(15(18)19)17(12)9-10/h2-9H,1H3,(H,18,19) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Anti-inflammatory and Analgesic Activity
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has been explored for its potential anti-inflammatory and analgesic properties. A study conducted by Di Chiacchio et al. (1998) synthesized various derivatives of this compound, including this compound, and tested them for their anti-inflammatory and analgesic activities. The findings suggested that this compound was the most active in the series, indicating its potential in pharmaceutical applications for treating inflammation and pain (Di Chiacchio et al., 1998).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of compounds like this compound. Tafeenko et al. (1996) conducted X-ray structural investigations of this compound and related salts, examining their electron density distribution and geometrical changes due to the addition of functional groups (Tafeenko et al., 1996).
Mutagenicity Studies
Research on the mutagenic potency of structural isomers of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which is structurally related to this compound, has been conducted to understand the impact of structural features on mutagenicity. Chrisman et al. (2008) found that mutagenic potency increased with specific structural features that allowed extended resonance in these heterocyclic amines (Chrisman et al., 2008).
Fluorescent Properties
Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine, including 2-phenylimidazo[1,2-a]pyridine, and studied their fluorescent properties. This research can provide insights into the potential use of this compound in fluorescent organic compounds (Tomoda et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-12-16-13(11-5-3-2-4-6-11)14(15(18)19)17(12)9-10/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVPAPZRNZEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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